molecular formula C12H10BF4N3 B1629181 4-(Phenylamino)benzenediazonium tetrafluoroborate CAS No. 2367-19-3

4-(Phenylamino)benzenediazonium tetrafluoroborate

Cat. No.: B1629181
CAS No.: 2367-19-3
M. Wt: 283.03 g/mol
InChI Key: ITHQYXSDGDYIDN-UHFFFAOYSA-N
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Description

4-(Phenylamino)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C12H10BF4N3. It is a diazonium salt, which is a class of compounds widely used in organic synthesis due to their ability to form various substituted aromatic compounds. This compound is particularly notable for its stability compared to other diazonium salts, making it useful in various chemical reactions and industrial applications .

Preparation Methods

4-(Phenylamino)benzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-aminodiphenylamine in the presence of hydrochloric acid and sodium nitrite, followed by the addition of tetrafluoroboric acid. The reaction proceeds as follows:

  • Diazotization: : [ \text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{Cl} + 2\text{H}_2\text{O} ]

  • Formation of Tetrafluoroborate: : [ \text{C}_6\text{H}_5\text{N}_2\text{Cl} + \text{HBF}_4 \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{HCl} ]

The resulting this compound is more stable than its chloride counterpart .

Chemical Reactions Analysis

4-(Phenylamino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The diazo group (N2) can be replaced by various nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents include halides, thiols, and hydroxides. [ \text{C}_6\text{H}_5\text{N}_2^+ + \text{Nu}^- \rightarrow \text{C}_6\text{H}_5\text{Nu} + \text{N}_2 ]

  • Reduction Reactions: : The compound can be reduced to form aniline derivatives. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}_2 + \text{BF}_3 + \text{HF} ]

  • Coupling Reactions: : It can react with aromatic compounds to form azo compounds, which are important in dye chemistry. [ \text{C}_6\text{H}_5\text{N}_2\text{BF}_4 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N=N}\text{C}_6\text{H}_5 + \text{BF}_3 + \text{HF} ]

Scientific Research Applications

4-(Phenylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:

    Organic Synthesis: It is used to introduce various functional groups into aromatic rings through substitution reactions.

    Material Science: The compound is employed in the modification of surfaces, such as metals and carbon materials, to alter their properties.

    Dye Chemistry: It is a key intermediate in the synthesis of azo dyes, which are widely used in the textile industry.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays

Mechanism of Action

The primary mechanism of action of 4-(Phenylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which then participate in various chemical reactions. The diazonium group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of substituted aromatic compounds. The compound’s stability is attributed to the tetrafluoroborate anion, which stabilizes the diazonium cation .

Comparison with Similar Compounds

4-(Phenylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. While benzenediazonium chloride is more commonly used, it is less stable and more prone to decomposition. The tetrafluoroborate salts, including this compound, offer greater stability and are safer to handle .

Similar Compounds

Properties

IUPAC Name

4-anilinobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3.BF4/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3,4)5/h1-9,14H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHQYXSDGDYIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-19-3
Record name Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(phenylamino)benzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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